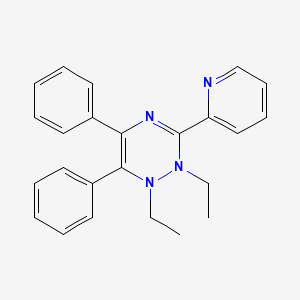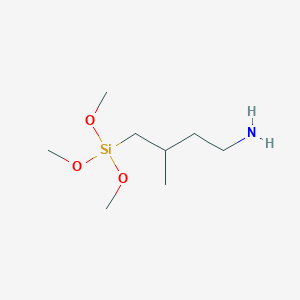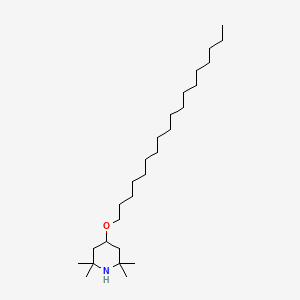![molecular formula C38H44N2 B14319439 N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine CAS No. 111993-13-6](/img/structure/B14319439.png)
N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes two butyl groups and two phenylethenyl groups attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine typically involves a multi-step process. The initial step often includes the preparation of the ethane-1,2-diamine backbone, followed by the introduction of butyl groups through alkylation reactions. The phenylethenyl groups are then added via a series of substitution reactions. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality N1,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of N1,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine
- N~1~,N~2~-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- N~1~,N~2~-Bis(2-aminoethyl)ethane-1,2-diamine
Uniqueness
This compound stands out due to its unique combination of butyl and phenylethenyl groups, which confer specific chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules or the synthesis of complex organic structures.
Eigenschaften
CAS-Nummer |
111993-13-6 |
|---|---|
Molekularformel |
C38H44N2 |
Molekulargewicht |
528.8 g/mol |
IUPAC-Name |
N,N'-dibutyl-N,N'-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C38H44N2/c1-3-5-29-39(37-25-21-35(22-26-37)19-17-33-13-9-7-10-14-33)31-32-40(30-6-4-2)38-27-23-36(24-28-38)20-18-34-15-11-8-12-16-34/h7-28H,3-6,29-32H2,1-2H3 |
InChI-Schlüssel |
FHUXZFKNUXCMMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14319396.png)
![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)

![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
arsanium bromide](/img/structure/B14319428.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)

![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
